Density and pKa Comparison: 3-Oxo-3-(phenylsulfonamido)propionic Acid vs. 3-(Phenylsulfonamido)propanoic Acid
The target compound exhibits a higher predicted density and lower predicted pKa compared to its reduced analog 3-(phenylsulfonamido)propanoic acid. These differences arise from the electron-withdrawing β-keto group and can significantly influence chromatographic retention times and solubility profiles in aqueous buffers .
| Evidence Dimension | Density (predicted) |
|---|---|
| Target Compound Data | 1.476±0.06 g/cm³ |
| Comparator Or Baseline | 1.367 g/cm³ for 3-(phenylsulfonamido)propanoic acid |
| Quantified Difference | ≈8% higher density |
| Conditions | Predicted values; no experimental data available for target compound |
Why This Matters
Differences in density affect compound handling, formulation, and chromatographic method development, necessitating specific quality control protocols for each analog.
